2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline

Catalog No.
S602519
CAS No.
156243-39-9
M.F
C12H13N5
M. Wt
227.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline

CAS Number

156243-39-9

Product Name

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline

IUPAC Name

3,4,6-trimethylimidazo[4,5-g]quinoxalin-2-amine

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

InChI

InChI=1S/C12H13N5/c1-6-5-14-8-4-9-11(7(2)10(8)15-6)17(3)12(13)16-9/h4-5H,1-3H3,(H2,13,16)

InChI Key

ZSISUTCDDLFJLH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)N)C

Synonyms

2-amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline, 7,9-DiMeIgQx

Canonical SMILES

CC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)N)C

2-Amino-1, 7, 9-trimethylimidazo[4, 5-g]quinoxaline, also known as 7, 9-dimeigqx, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. 2-Amino-1, 7, 9-trimethylimidazo[4, 5-g]quinoxaline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-amino-1, 7, 9-trimethylimidazo[4, 5-g]quinoxaline is primarily located in the cytoplasm.

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline is a heterocyclic aromatic amine with the molecular formula C12H13N5C_{12}H_{13}N_{5}. This compound is part of a larger class of compounds known as imidazoquinoxalines, characterized by their fused imidazole and quinoxaline rings. It is primarily recognized for its presence in cooked meats, particularly those subjected to high-temperature cooking methods such as grilling or frying. The compound's structure includes three methyl groups attached to the imidazo ring, which contributes to its chemical properties and biological activity .

The chemical reactivity of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline is influenced by its heterocyclic structure. It can undergo various reactions typical of aromatic amines, including:

  • N-alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.
  • Electrophilic substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted products.
  • Oxidation: Under certain conditions, the amino group can be oxidized to form nitroso or nitro derivatives.

These reactions are significant for its potential transformation into more reactive or biologically active species .

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline has been studied for its mutagenic properties. It is classified as a potent mutagen and carcinogen due to its ability to induce DNA damage. Studies have shown that this compound can lead to mutations in bacterial and mammalian cells, primarily through the formation of DNA adducts. Its biological activity is closely linked to its structure, which allows it to interact with cellular components and interfere with normal cellular processes .

Several synthesis methods have been developed for 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline:

  • Condensation Reaction: This method typically involves the reaction of appropriate precursors containing imidazole and quinoxaline moieties under acidic or basic conditions.
  • Methylation: Starting from simpler imidazoquinoxaline derivatives, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Cyclization: Some synthetic routes involve cyclization reactions that form the fused ring structure characteristic of this compound.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes .

The primary applications of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline are in research related to food safety and cancer biology. Its role as a mutagen makes it significant in studies assessing the risks associated with dietary intake of cooked meats. Additionally, it serves as a model compound for investigating mechanisms of carcinogenesis and the development of preventive strategies against cancer induced by dietary mutagens .

Interaction studies involving 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline have focused on its binding affinity with DNA and proteins. Research indicates that this compound forms stable adducts with DNA bases, which can lead to mutations during DNA replication. Furthermore, studies have examined its interactions with various enzymes involved in metabolic activation and detoxification processes. These interactions are critical for understanding how this compound exerts its biological effects and contributes to cancer risk .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline. Here are some notable examples:

Compound NameStructure TypeBiological Activity
2-Amino-3-methylimidazo[4,5-f]quinolineImidazoquinolineMutagenic
2-Amino-1-methylimidazo[4,5-b]pyridineImidazopyridineCarcinogenic
3-Amino-1-methylimidazo[4,5-b]pyridineImidazopyridineMutagenic
2-Amino-6-methylimidazo[4,5-b]pyridineImidazopyridineMutagenic

Uniqueness: The distinct feature of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline lies in its specific arrangement of methyl groups and the fused ring system that enhances its mutagenic potential compared to other similar compounds. This unique structure contributes to its specific interactions with DNA and cellular targets that may not be present in other heterocyclic amines.

Precursor CompoundRole in FormationTemperature Range (°C)Reference
3-Fluoro-2-methylanilinePrimary starting material for synthesisRoom temperature - 120 [1] [7] [14]
2,8-Dimethyl-7-methylaminoquinoxalineKey intermediate in synthetic pathwayRoom temperature - 50 [1] [7]
Creatine/CreatinineEssential precursor in Maillard reaction150 - 300 [21] [26] [27]
Amino acids (phenylalanine, proline, glycine)Contribute to heterocyclic ring formation150 - 270 [25] [26]
Reducing sugars (glucose)Participate in condensation reactions150 - 270 [21] [25] [27]
MethylglyoxalCondenses with diamine precursors50 [3]

Laboratory Synthesis Protocols (Condensation-Reduction-Cyclization Sequences)

Laboratory synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline follows a well-defined condensation-reduction-cyclization sequence that has been established through multiple research investigations [1] [3] [7]. The synthetic protocol begins with nucleophilic substitution reactions involving 4-fluoro-5-nitro-benzene-1,2-diamine as the starting material [3]. This initial step employs methylamine hydrochloride and anhydrous sodium acetate in dimethyl sulfoxide at 120 degrees Celsius for four hours, achieving yields of approximately 90 percent [3].

The condensation phase involves reaction of the resulting triamine intermediate with methylglyoxal under controlled conditions [3]. This condensation reaction proceeds optimally at 50 degrees Celsius in a 1:1 water-ethanol mixture for one hour, producing the nitro-quinoxaline intermediate with 82 percent yield [3]. The condensation step establishes the quinoxaline ring system while maintaining the nitro functionality for subsequent reduction [3].

Reduction of the nitro group represents a critical step in the synthesis sequence, typically accomplished using hydrogen gas with palladium on carbon catalyst under atmospheric pressure conditions [3]. This reduction is conducted in tetrahydrofuran solvent and proceeds with 82 percent efficiency to generate the corresponding diamine intermediate [3]. The reduction step must be carefully controlled to avoid over-reduction or catalyst poisoning that could compromise product quality [3].

The cyclization phase employs cyanogen bromide as the ring-closing reagent, though this step consistently produces low yields of approximately 3 percent [3]. The cyclization reaction proceeds at room temperature in ethanol over 18 hours, followed by treatment with concentrated ammonium hydroxide [3]. Despite optimization attempts using alternative cyclizing agents such as activated di(imidazole-1-yl)methanimine or S-methyl isothiourea derivatives, yield improvements remain modest [3].

An alternative synthetic approach utilizes direct benzimidazole formation followed by subsequent functionalization [3]. This method involves initial treatment of 4-fluoro-5-nitro-benzene-1,2-diamine with cyanogen bromide to produce 5-fluoro-6-nitro-1H-benzimidazole-2-amine in near-quantitative yield [3]. Subsequent amination with concentrated ammonium hydroxide at 130 degrees Celsius for five days, followed by reduction and condensation steps, provides improved overall efficiency [3].

The final methylation step employs methyl iodide in the presence of potassium carbonate in dimethyl sulfoxide [3]. This reaction proceeds for two hours at room temperature and produces both 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and 2-amino-1,6-dimethylimidazo[4,5-g]quinoxaline isomers in approximately 1:1 ratio with 44 percent yield per isomer [3]. Separation of these isomers requires specialized high-performance liquid chromatography using phenyl-bonded stationary phases [3].

Table 2: Laboratory Synthesis Protocols

Synthesis StepConditionsYield (%)Product
Nucleophilic substitution120°C, 4h, DMSO90N4-Methyl-5-nitro-benzene-1,2,4-triamine
Condensation with methylglyoxal50°C, 1h, H2O:EtOH (1:1)82N,3-Dimethyl-7-nitro-quinoxalin-6-amine
Nitro reductionH2/Pd-C, atmospheric pressure, THF82N7,2-Dimethylquinoxaline-6,7-diamine
Cyclization with CNBrRoom temperature, 18h, EtOH3 (low yield typical)2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline
N-methylationK2CO3, CH3I, DMSO, 2h44 per isomerMethylated isomers

Reaction Kinetics in Model Systems (Meat Juice Simulations)

Reaction kinetics studies of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline formation in model systems simulating meat juice conditions reveal complex temperature-dependent formation patterns [25] [10] [11]. Model systems containing creatinine, glucose, and amino acids demonstrate that heterocyclic aromatic amine formation follows first-order kinetics with respect to the limiting reactant concentration [25]. The formation process exhibits characteristic lag times that decrease substantially with increasing temperature, indicating rapid initiation of formation reactions at elevated temperatures [25].

At 150 degrees Celsius, no detectable formation of the target compound occurs in model systems, regardless of heating duration [25]. This temperature threshold suggests that minimum activation energy requirements are not met under these conditions [25]. As temperature increases to 180 degrees Celsius, formation begins with a lag time of approximately 4.1 minutes and a formation rate constant of 0.04 × 10⁻³ per minute [25].

The formation kinetics accelerate significantly at 210 degrees Celsius, where the lag time decreases to 0.64 minutes and the rate constant increases to 0.23 × 10⁻³ per minute [25]. Maximum compound concentrations of 0.43 micrograms per milliliter are achieved under these conditions [25]. Further temperature elevation to 240 degrees Celsius produces the highest formation rates, with lag times reduced to 0.03 minutes and rate constants reaching 0.47 × 10⁻³ per minute [25].

However, at temperatures exceeding 240 degrees Celsius, degradation processes begin to compete with formation reactions [25]. Extended heating at 240 degrees Celsius results in an 11 percent reduction in compound concentration between 4 and 8 minutes of heating [25]. This degradation pattern becomes more pronounced at 270 degrees Celsius, where thermal decomposition predominates over formation processes [25] [12].

The kinetic formation follows the first-order model equation: C = A(1 − e^−k(t − t₀)), where C represents the concentration, A is the estimated maximum concentration, k is the rate constant, t is heating time, and t₀ is the lag time [25]. Activation energy calculations using the Arrhenius equation demonstrate that the formation process requires substantial energy input, consistent with the observed temperature dependencies [25].

Model systems demonstrate that the reaction mechanism involves multiple intermediate formation steps, with many imidazole and pyrazine intermediates participating in the rate-limiting steps [25]. The bimolecular nature of the reaction indicates that both amino acid and sugar components must be present in excess for optimal formation [25].

Table 3: Reaction Kinetics in Model Systems

Temperature (°C)Formation Rate Constant k (min⁻¹)Lag Time (min)Maximum Concentration (μg/mL)Reaction Order
150Not detectedN/A0N/A
1800.04 × 10⁻³4.10.04First-order
2100.23 × 10⁻³0.640.43First-order
2400.47 × 10⁻³0.030.47First-order
270Degradation observed0.00Decreased due to degradationFirst-order

Degradation Products and Stability Profiles

The stability profile of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline varies significantly with environmental conditions, particularly pH and temperature [13]. Under physiological conditions at pH 7.4 and 37 degrees Celsius, the compound demonstrates excellent stability with greater than 95 percent remaining after 4-hour incubation periods [13]. This stability extends to neutral and mildly alkaline conditions up to pH 9.0, where no detectable degradation occurs [13].

Acidic conditions dramatically reduce compound stability [13]. At pH 5.5 and 37 degrees Celsius, only 48 percent of the original compound remains after 4 hours, indicating a half-life of approximately 8 hours [13]. The degradation accelerates substantially at pH 3.5, where less than 1 percent of the compound survives 4-hour incubation, corresponding to a half-life of less than 1 hour [13]. Under strongly acidic conditions at pH 2.0, complete degradation occurs within the incubation period [13].

The major degradation products formed under acidic conditions include 3,8-dimethylimidazo[4,5-f]quinoxaline (D-MeIQx), 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline (2-OH-MeIQx), and regenerated 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) [13]. The distribution of these products depends on pH, with D-MeIQx predominating at pH 5.5 and 3.5, while 2-OH-MeIQx becomes the primary product at pH 2.0 [13].

Thermal stability studies reveal that heterocyclic aromatic amines, including related imidazoquinoxaline compounds, demonstrate variable thermal stability [12]. Reference compound 2-amino-3-dimethylimidazo[4,5-f]quinoxaline (IQx) exhibits the highest thermal stability among studied heterocyclic aromatic amines, with only 18.8 percent loss after 24 hours at 200 degrees Celsius [12]. This corresponds to an estimated half-life of approximately 72 hours under these extreme conditions [12].

Oxidative degradation produces hydroxylated derivatives as primary products [32]. The oxidation process involves initial hydroxyl radical attack at specific ring positions, followed by further oxidation to produce stable hydroxylated products [32]. The oxidation kinetics follow complex, branched reaction mechanisms that depend on oxygen concentration and the presence of other reactive species [32].

Degradation rate constants increase exponentially with temperature, following Arrhenius behavior [12]. The activation energy for degradation processes is substantially lower than formation activation energies, explaining why degradation becomes significant at temperatures above 240 degrees Celsius [12] [25]. Understanding these degradation pathways is essential for optimizing synthetic protocols and predicting compound behavior under various storage and processing conditions [12] [13].

Table 4: Degradation Products and Stability Profiles

ConditionStability (% remaining)Half-lifeMajor Degradation Products
pH 7.4, 37°C>95>24hNone detected
pH 5.5, 37°C48~8hD-MeIQx, 2-OH-MeIQx
pH 3.5, 37°C<1<1hD-MeIQx, 2-OH-MeIQx, MeIQx
pH 2.0, 37°C<1<1h2-OH-MeIQx (primary)
200°C, 24h heating18.8 (IQx reference)~72hOxidized derivatives
Oxidative conditionsVariableDependent on conditionsHydroxylated products

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, also known as 7,9-DiMeIgQx, is formed through complex thermochemical reactions during high-temperature cooking of protein-rich foods. The formation mechanism involves Maillard reactions that occur at temperatures above 150°C, where amino acids, creatine/creatinine, and reducing sugars undergo condensation and cyclization reactions [2] [3].

The primary formation pathway begins with nucleophilic substitution reactions involving 4-fluoro-5-nitro-benzene-1,2-diamine as the starting material [4]. The initial step employs methylamine hydrochloride and anhydrous sodium acetate in dimethyl sulfoxide at 120 degrees Celsius for four hours, achieving yields of approximately 90 percent [4]. This reaction produces N4-methyl-5-nitro-benzene-1,2,4-triamine, which serves as the key intermediate.

The condensation phase involves reaction of the triamine intermediate with methylglyoxal under controlled conditions at 50 degrees Celsius in a 1:1 water-ethanol mixture for one hour, producing the nitro-quinoxaline intermediate with 82 percent yield [4]. This step establishes the quinoxaline ring system while maintaining the nitro functionality for subsequent reduction.

Reduction of the nitro group represents a critical step in the synthesis sequence, typically accomplished using hydrogen gas with palladium on carbon catalyst under atmospheric pressure conditions [4]. This reduction is conducted in tetrahydrofuran solvent and proceeds with 82 percent efficiency to generate the corresponding diamine intermediate.

The cyclization phase employs cyanogen bromide as the ring-closing reagent, though this step consistently produces low yields of approximately 3 percent [4]. The cyclization reaction proceeds at room temperature in ethanol over 18 hours, followed by treatment with concentrated ammonium hydroxide.

Table 1: Synthesis Steps and Conditions for 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline

Synthesis StepConditionsYield (%)Product
Nucleophilic substitution120°C, 4h, DMSO90N4-Methyl-5-nitro-benzene-1,2,4-triamine
Condensation with methylglyoxal50°C, 1h, H2O:EtOH (1:1)82N,3-Dimethyl-7-nitro-quinoxalin-6-amine
Nitro reductionH2/Pd-C, atmospheric pressure, THF82N7,2-Dimethylquinoxaline-6,7-diamine
Cyclization with CNBrRoom temperature, 18h, EtOH32-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline
N-methylationK2CO3, CH3I, DMSO, 2h44 per isomerMethylated isomers

The formation kinetics of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline in model systems simulating meat juice conditions reveal complex temperature-dependent formation patterns [2] [5] [6]. Model systems containing creatinine, glucose, and amino acids demonstrate that heterocyclic aromatic amine formation follows first-order kinetics with respect to the limiting reactant concentration [2]. The formation process exhibits characteristic lag times that decrease substantially with increasing temperature, indicating rapid initiation of formation reactions at elevated temperatures.

The kinetic formation follows the first-order model equation: C = A(1 − e^−k(t − t₀)), where C represents the concentration, A is the estimated maximum concentration, k is the rate constant, t is heating time, and t₀ is the lag time [2]. At temperatures below 150°C, no detectable formation occurs, while temperatures above 270°C lead to degradation of the compound [2].

Table 2: Reaction Kinetics in Model Systems

Temperature (°C)Formation Rate Constant k (min⁻¹)Lag Time (min)Maximum Concentration (μg/mL)Reaction Order
150Not detectedN/A0N/A
1800.04 × 10⁻³4.10.04First-order
2100.23 × 10⁻³0.640.43First-order
2400.47 × 10⁻³0.030.47First-order
270Degradation observed0.00Decreased due to degradationFirst-order

The precursor compounds essential for formation include creatine/creatinine, which serve as essential precursors in the Maillard reaction at temperatures ranging from 150 to 300°C [7] [3] [8]. Amino acids such as phenylalanine, proline, and glycine contribute to heterocyclic ring formation at temperatures between 150 and 270°C [2] [3]. Reducing sugars, particularly glucose, participate in condensation reactions within the same temperature range [7] [2] [8].

Table 3: Precursor Compounds in Formation Reactions

Precursor CompoundRole in FormationTemperature Range (°C)Reference
3-Fluoro-2-methylanilinePrimary starting material for synthesisRoom temperature - 120 [9] [10]
2,8-Dimethyl-7-methylaminoquinoxalineKey intermediate in synthetic pathwayRoom temperature - 50 [9]
Creatine/CreatinineEssential precursor in Maillard reaction150 - 300 [7] [3] [8]
Amino acids (phenylalanine, proline, glycine)Contribute to heterocyclic ring formation150 - 270 [2] [3]
Reducing sugars (glucose)Participate in condensation reactions150 - 270 [7] [2] [8]
MethylglyoxalCondenses with diamine precursors50 [4]

Quantitative Distribution in Meat Matrices (Beef, Poultry, Fish)

The quantitative distribution of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline varies significantly across different meat matrices, with concentrations ranging from less than 0.03 ng/g to 85 ng/g in grill scrapings [4] [6] [11]. The compound has been identified in cooked beef, poultry, and fish using tandem solid-phase extraction methods combined with high-performance liquid chromatography-electrospray ionization mass spectrometry [4] [6].

In beef matrices, 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline demonstrates particularly high concentrations in well-done pan-fried beef steaks, where it ranks among the most abundant heterocyclic aromatic amines formed [5]. Concentrations in cooked beef extract reach up to 75 ng/g, while grill scrapings contain the highest levels at 85 ng/g [6]. Ground beef patties show substantial formation of this compound, with concentrations varying based on cooking conditions and fat content [12].

Poultry matrices exhibit distinct distribution patterns, with chicken samples showing moderate levels of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline formation [13]. Roasted chicken contains concentrations ranging from 0.5 to 57.37 ng/g, with higher concentrations observed in skin portions compared to muscle tissue [13]. This distribution pattern reflects the transportation of precursors from meat to skin during cooking, exposure of skin to higher temperatures, and fat oxidation processes in the skin [13].

Fish matrices generally show lower concentrations of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline compared to red meat and poultry [6]. The formation in fish is influenced by the lower creatine content and different amino acid profiles present in fish muscle tissue compared to mammalian muscle [14].

Table 4: Quantitative Distribution in Different Meat Matrices

Meat MatrixConcentration Range (ng/g)Cooking MethodStudy Reference
Cooked beef extractUp to 75Various [6]
Grill scrapingsUp to 85Grilling [6]
Ground beef patties0.03-30Pan-frying [5]
Chicken (roasted)0.5-57.37Roasting [13]
Chicken (barbecued)3.78-2705.99Barbecuing [15]
General cooked meats<0.03-15Various [4]

The compound concentration is significantly influenced by the fat content of the meat matrix [12]. Beefburgers with different fat contents (6.7%, 16.1%, and 39%) show varying levels of heterocyclic aromatic amine formation, with the formation being both concentration-controlled and mass transport-controlled [12]. The relationship between fat content and compound formation follows complex kinetic models that account for both chemical reaction rates and physical transport processes within the meat matrix.

Muscle tissue composition plays a crucial role in determining the quantitative distribution of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline [16]. The concentration of precursors such as creatine, creatinine, and free amino acids varies significantly between different animal species and muscle types [16]. Grilled patties from various animal species (veal, beef, pork, lamb, horse, venison, turkey, chicken, ostrich) show species-specific patterns of heterocyclic aromatic amine formation, with concentrations ranging from 0.5 to 10.5 ng/g depending on the species and precursor availability [16].

The formation efficiency varies considerably between different anatomical regions of the same animal [13]. Surface areas exposed to direct heat show higher concentrations than internal muscle tissue, reflecting the temperature gradient effects during cooking [13]. Meat soups and pan drippings also contain elevated concentrations due to the migration of water-soluble precursors during cooking processes [17].

Correlation Between Cooking Methods (Grilling, Frying) and Yield

The correlation between cooking methods and 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline yield demonstrates strong temperature and time dependencies [13] [18]. Grilling consistently produces higher yields compared to other cooking methods due to direct exposure to high temperatures and the development of surface charring [17] [13].

Grilling temperatures ranging from 240°C to 280°C show exponential increases in heterocyclic aromatic amine formation [18]. At 240°C, total heterocyclic aromatic amine levels remain relatively low, while increases to 260°C result in a 68.7% increase in total concentrations [18]. The highest yields occur at 280°C, showing a 258.0% increase compared to 240°C treatments [18].

Pan-frying demonstrates moderate yield levels, with formation rates influenced by cooking surface temperature, cooking time, and fat content [12]. Double-sided pan frying of beefburgers at temperatures between 120°C and 150°C produces heterocyclic aromatic amine concentrations ranging from 0 to 2.3 ng/g [12]. The formation follows first-order reaction kinetics with respect to heating time and temperature [12].

Roasting methods show intermediate yield levels between grilling and pan-frying [13]. The yield correlation with roasting temperature and time demonstrates that both factors significantly affect formation, with higher temperatures and longer roasting times producing stronger effects on heterocyclic aromatic amine concentrations [13]. Principal component analysis indicates that relatively high temperatures combined with long roasting times have stronger effects than lower temperatures with shorter roasting times [13].

Table 5: Cooking Method Yield Correlations

Cooking MethodTemperature Range (°C)Yield Range (ng/g)Key FactorsReference
Grilling240-28013.97-29.64Surface charring, direct heat [18]
Pan-frying120-1500-2.3Surface temperature, fat content [12]
Roasting150-2500.5-57.37Time-temperature combination [13]
Barbecuing200-3003.78-2705.99Direct flame exposure [15]

Barbecuing represents the most aggressive cooking method, producing the highest yields of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline [15]. Flamed chicken shows significantly higher concentrations compared to braised preparations, with levels reaching 2705.99 ng/g in barbecued samples [15]. The direct flame exposure results in surface temperatures exceeding 300°C, creating optimal conditions for heterocyclic aromatic amine formation [15].

The cooking method influence extends beyond temperature effects to include heat transfer mechanisms and surface chemistry changes [17]. Regular turning of meat during cooking can decrease heterocyclic aromatic amine formation by altering the temperature gradient within the meat [19]. The use of marinades and spices has been shown to modify formation rates, with some additives increasing yields while others provide protective effects [19].

Time-temperature interactions demonstrate synergistic effects on yield [13]. Short cooking times at very high temperatures can produce similar yields to longer cooking times at moderate temperatures, but the distribution of different heterocyclic aromatic amine species varies between these conditions [13]. The formation efficiency reaches maximum levels when both temperature and time exceed critical thresholds, typically above 200°C and 10 minutes of exposure [13].

Surface area exposure represents another critical factor in yield correlation [13]. Cooking methods that maximize surface area exposure to heat sources, such as grilling thin cuts versus thick roasts, produce proportionally higher yields per unit mass [13]. The development of surface browning and crust formation correlates directly with heterocyclic aromatic amine concentrations, providing visual indicators of formation potential [20].

Co-occurrence Patterns with Other Heterocyclic Aromatic Amines

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline exhibits consistent co-occurrence patterns with other heterocyclic aromatic amines in thermally processed foods [4] [6] [11]. The compound is frequently detected alongside 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and 2-amino-3-methylimidazo[4,5-f]quinoxaline (IQx) [4] [6].

The co-occurrence patterns reflect shared formation mechanisms and precursor availability during thermal processing [2] [3]. Studies analyzing cooked meats consistently identify multiple heterocyclic aromatic amines simultaneously, with 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline appearing as one of ten commonly detected compounds [4] [6]. This pattern suggests that the formation conditions favorable for one heterocyclic aromatic amine also promote the formation of structurally related compounds.

In beef matrices, 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline co-occurs most frequently with 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx), which represents the most abundant heterocyclic aromatic amine in cooked ground beef patties [9] [5]. This co-occurrence pattern reflects the shared imidazoquinoxaline skeleton and similar methylation patterns between these compounds [9].

Poultry matrices demonstrate distinct co-occurrence patterns where 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline appears alongside PhIP, which typically dominates the heterocyclic aromatic amine profile in chicken [13] [19]. The PhIP concentrations in roasted chicken range from 2.05 to 57.37 ng/g, while 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline occurs at lower but consistent levels [13].

Table 6: Co-occurrence Patterns with Other Heterocyclic Aromatic Amines

Co-occurring CompoundAbbreviated NameTypical Concentration Range (ng/g)Preferred MatrixReference
2-amino-3,8-dimethylimidazo[4,5-f]quinoxalineMeIQx0.5-19.71Beef, chicken [4] [13]
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridinePhIP1.2-305Chicken, beef [5] [13]
2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline7-MeIgQx0.03-30Beef patties [9] [5]
2-amino-3-methylimidazo[4,5-f]quinoxalineIQx0.52-7.08Various meats [4] [19]
2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline4,8-DiMeIQx0.08-1.3Beef, chicken [4] [19]

The formation mechanisms underlying co-occurrence patterns involve shared precursor compounds and reaction pathways [2] [3] [16]. Creatine and creatinine serve as common precursors for multiple heterocyclic aromatic amines, while different amino acids contribute to the formation of specific compounds [16]. The molar ratio of creatine to glucose influences the relative proportions of different heterocyclic aromatic amines formed during cooking [16].

Species-specific co-occurrence patterns reflect the different precursor profiles in various animal tissues [16]. Grilled patties from different animal species show characteristic heterocyclic aromatic amine fingerprints, with 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline occurring in consistent ratios with other compounds within each species [16].

Temperature-dependent co-occurrence patterns demonstrate that different heterocyclic aromatic amines have varying formation temperature optima [13] [18]. While 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline forms optimally at temperatures above 200°C, some co-occurring compounds such as Harman and Norharman form at lower temperatures [17]. This temperature dependency creates characteristic co-occurrence profiles that vary with cooking intensity [13].

The analytical detection of co-occurring heterocyclic aromatic amines relies on liquid chromatography-electrospray ionization mass spectrometry methods that can simultaneously quantify multiple compounds [4] [6] [21]. Product ion scan modes confirm the identities of co-occurring compounds through their characteristic fragmentation patterns [4] [6]. Six additional compounds with N-methylimidazoquinoxaline skeletons have been detected that appear to be probable isomers of established heterocyclic aromatic amines [4] [6].

Physical Description

Solid

XLogP3

1.1

Melting Point

250°C

Other CAS

156243-39-9

Wikipedia

2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline

Dates

Last modified: 02-18-2024

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